4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile
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Overview
Description
4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile is an organic compound with the molecular formula C20H19N3O5S. It is a complex molecule featuring a piperidine ring substituted with a methylsulfonyl and nitrobenzoyl group, as well as a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile typically involves multiple steps. One common method starts with the reaction of benzoyl cyanide and 4-piperidinamine under appropriate conditions . The intermediate products are then subjected to further reactions, including nitration and sulfonylation, to introduce the nitro and methylsulfonyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile involves its interaction with specific molecular targets. The nitro and methylsulfonyl groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Piperidin-1-ylbenzonitrile: A simpler analog without the nitro and methylsulfonyl groups.
4-(Methylsulfonyl)piperidin-4-yl]benzonitrile: Lacks the nitro group.
4-(Nitrobenzoyl)piperidin-4-yl]benzonitrile: Lacks the methylsulfonyl group
Uniqueness
4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile is unique due to the presence of both nitro and methylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O5S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[1-(4-methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile |
InChI |
InChI=1S/C20H19N3O5S/c1-29(27,28)19-7-6-17(12-18(19)23(25)26)20(24)22-10-8-16(9-11-22)15-4-2-14(13-21)3-5-15/h2-7,12,16H,8-11H2,1H3 |
InChI Key |
PWKYEBQUTHVKJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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